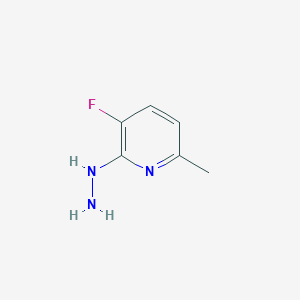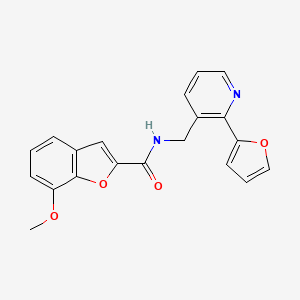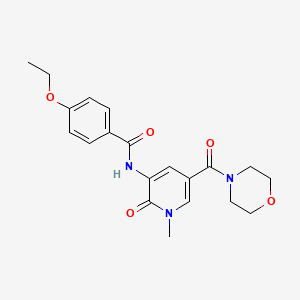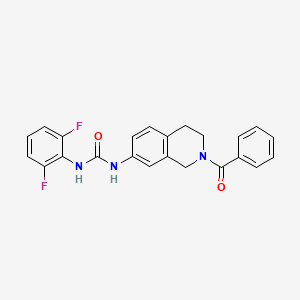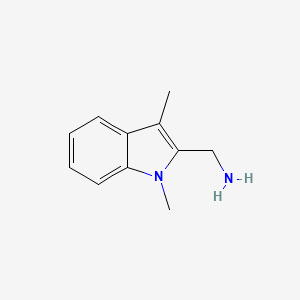![molecular formula C21H15F3N4O2 B2757151 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-03-2](/img/structure/B2757151.png)
3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is an organic compound known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound's complex structure, which features a pyrazolyl, pyridazinone, and trifluoromethylphenyl moiety, contributes to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone typically involves multi-step organic reactions. Key steps may include:
Formation of pyrazole ring: : This can be achieved through a condensation reaction between a hydrazine derivative and an α,β-unsaturated ketone.
Functionalization of pyrazole: : Introducing the 4-methoxyphenyl group via electrophilic aromatic substitution.
Pyridazinone synthesis: : Coupling the functionalized pyrazole with a substituted phenyl hydrazine under acidic or basic conditions to form the pyridazinone ring.
Introduction of trifluoromethyl group: : Often accomplished through nucleophilic substitution or via trifluoromethylation reactions using reagents such as trifluoromethyl iodide.
Industrial Production Methods: For industrial-scale production, the methods typically involve:
Optimizing reaction conditions to improve yields and reduce by-products.
Utilizing robust catalysts to enhance reaction rates.
Employing continuous flow reactors for large-scale synthesis to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form quinones and other oxidative derivatives.
Reduction: : Reduction reactions may yield hydrazine derivatives or fully saturated ring structures.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents, Grignard reagents.
Major Products
Oxidation yields quinones.
Reduction forms hydrazine derivatives.
Substitution results in various halogenated or alkylated products.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Employed in the development of novel pharmaceuticals due to its stable and reactive nature.
Biology
Acts as a potential probe for studying enzyme interactions.
Serves as a model compound for understanding the behavior of similar biologically active molecules.
Medicine
Investigated for its potential anti-inflammatory and anticancer properties.
Explored as a potential candidate in the development of new drugs targeting specific diseases.
Industry
Utilized in the synthesis of agrochemicals.
Acts as an intermediate in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme inhibition: : Binds to specific enzymes, altering their activity.
Pathway modulation: : Interacts with cellular pathways, influencing various biological processes.
Receptor binding: : Engages with receptors on cell surfaces, triggering downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
3-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone.
3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone.
Uniqueness
The presence of a methoxy group (OCH3) at the 4-position of the phenyl ring distinguishes it from its analogs, influencing its electronic properties and biological activities.
The trifluoromethyl group (CF3) significantly enhances the compound's metabolic stability and lipophilicity.
This compound stands out for its unique combination of functional groups, leading to diverse applications and promising potential in scientific research and industrial processes.
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-17-7-5-15(6-8-17)27-11-9-18(25-27)20-19(29)10-12-28(26-20)16-4-2-3-14(13-16)21(22,23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQRVVVGPOXJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2757069.png)
![2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B2757070.png)
![[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol](/img/structure/B2757072.png)
![(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757073.png)
![3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2757074.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2757075.png)
![2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine](/img/structure/B2757076.png)
![4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2757077.png)
